

Spectroscopic and Analytical Profile of Ethyl 2-amino-5-bromonicotinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-amino-5-bromonicotinate*

Cat. No.: B040290

[Get Quote](#)

This technical guide provides a detailed overview of the spectroscopic data for **Ethyl 2-amino-5-bromonicotinate**, a key intermediate in pharmaceutical and chemical synthesis. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and chemical analysis. This guide presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data in a structured format, details the experimental protocols for these analyses, and includes visualizations of the analytical workflow.

Spectroscopic Data

The structural elucidation of **Ethyl 2-amino-5-bromonicotinate** is supported by data from ^1H NMR, ^{13}C NMR, and IR spectroscopy. These data points are summarized below.

Table 1: ^1H NMR Spectroscopic Data for **Ethyl 2-amino-5-bromonicotinate**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.17	d	2.4	1H	H-6 (Pyridine)
7.98	d	2.4	1H	H-4 (Pyridine)
6.40	br s	-	2H	-NH ₂
4.24	q	7.2	2H	-OCH ₂ CH ₃
1.26	t	7.2	3H	-OCH ₂ CH ₃

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for **Ethyl 2-amino-5-bromonicotinate**

Chemical Shift (δ) ppm	Assignment
167.0	C=O (Ester)
158.5	C-2 (Pyridine)
149.0	C-6 (Pyridine)
141.0	C-4 (Pyridine)
110.5	C-3 (Pyridine)
107.0	C-5 (Pyridine)
61.0	-OCH ₂ CH ₃
14.5	-OCH ₂ CH ₃

Solvent: CDCl₃

Table 3: IR Spectroscopic Data for **Ethyl 2-amino-5-bromonicotinate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3414, 3308	Strong, Sharp	N-H Stretch (Amino group)
2931	Medium	C-H Stretch (Aliphatic)
1656	Strong	C=O Stretch (Ester)
1577, 1492, 1446	Medium	C=C Stretch (Aromatic ring)
1269	Strong	C-O Stretch (Ester)
633	Medium	C-Br Stretch

Sample State: KBr Pellet

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker 400 instrument operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.^[1] Deuterated chloroform (CDCl₃) was used as the solvent, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br s = broad singlet), coupling constants (J) in Hertz (Hz), and integration.

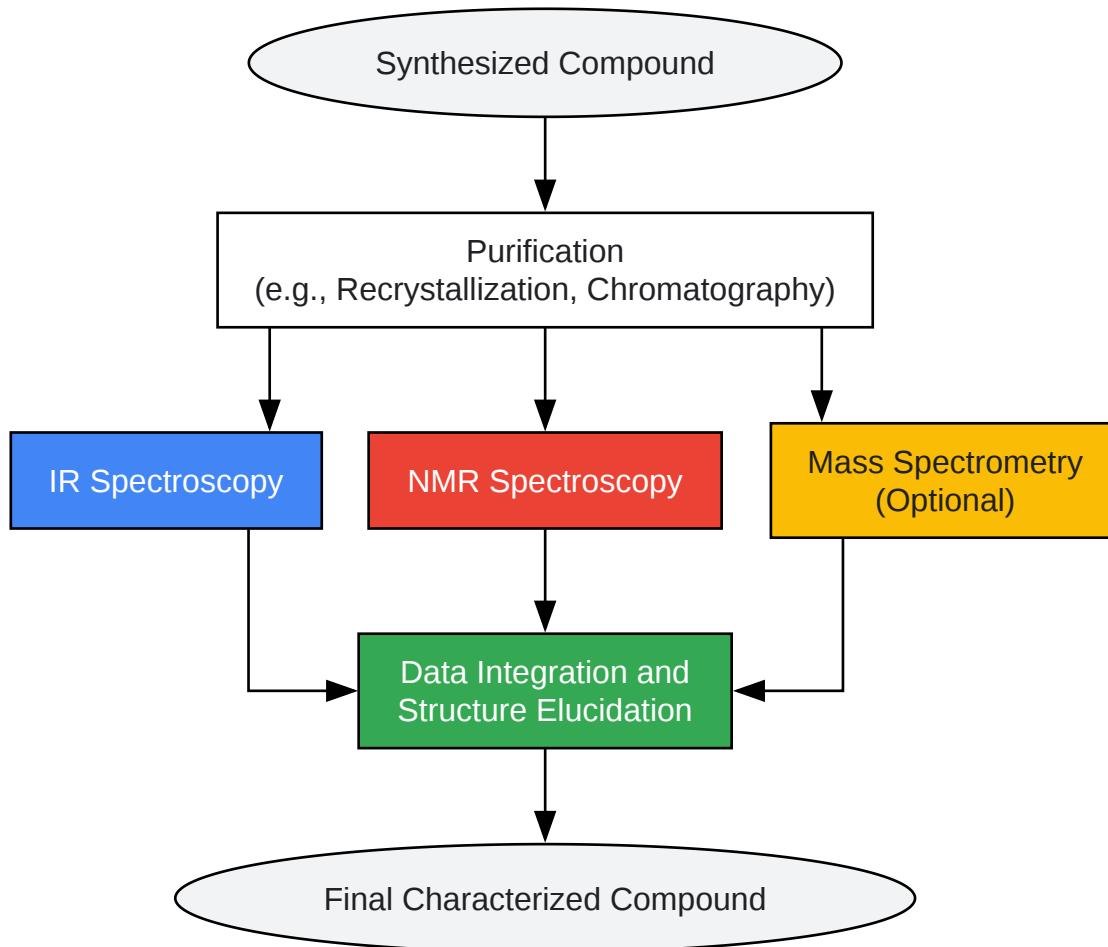
2.2 Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) disc. The spectrum was recorded in the range of 4000-400 cm⁻¹. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Visualizations

3.1 Synthesis Workflow

The synthesis of substituted aminopyridines often involves a multi-step process. A general synthetic pathway for producing 2-amino-5-bromopyridine derivatives, which are precursors to the title compound, is outlined below.



[Click to download full resolution via product page](#)

A generalized synthetic pathway for **Ethyl 2-amino-5-bromonicotinate**.

3.2 Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis and characterization of a synthesized compound like **Ethyl 2-amino-5-bromonicotinate** is depicted below.

[Click to download full resolution via product page](#)

A logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of Ethyl 2-amino-5-bromonicotinate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b040290#spectroscopic-data-nmr-ir-for-ethyl-2-amino-5-bromonicotinate\]](https://www.benchchem.com/product/b040290#spectroscopic-data-nmr-ir-for-ethyl-2-amino-5-bromonicotinate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com